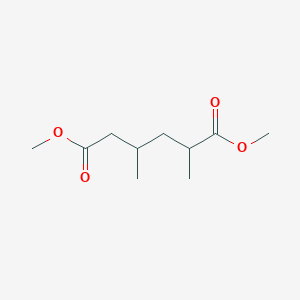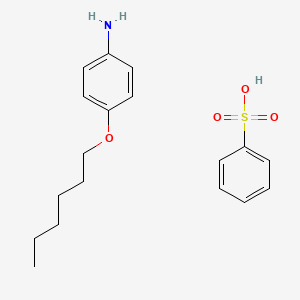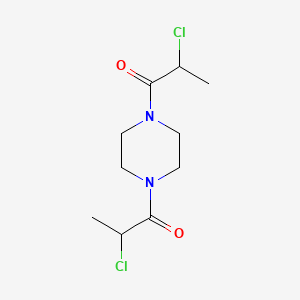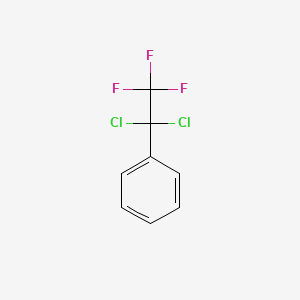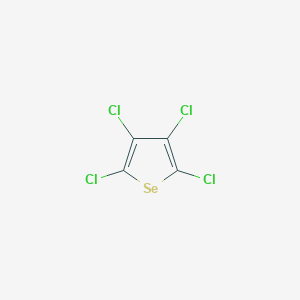
Tetrachloroselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroselenophene is a selenium-containing heterocyclic compound with the molecular formula C4Cl4Se It is a derivative of selenophene, where four chlorine atoms are substituted at the 2, 3, 4, and 5 positions of the selenophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroselenophene can be synthesized through several methods, including:
Cyclization Reactions: One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of selenium with tetrachlorobutadiene can yield this compound.
Halogenation: Another approach is the halogenation of selenophene derivatives
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tetrachloroselenophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenophene oxides.
Reduction: Reduction reactions can convert this compound to less chlorinated selenophene derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under appropriate conditions.
Major Products:
Oxidation: Selenophene oxides.
Reduction: Partially chlorinated selenophenes.
Substitution: Functionalized selenophene derivatives.
Scientific Research Applications
Tetrachloroselenophene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex selenium-containing compounds.
Materials Science: this compound derivatives are explored for their potential use in organic semiconductors and light-emitting materials.
Biology and Medicine: Research is ongoing to investigate the biological activity of this compound derivatives, including their potential as anticancer and antimicrobial agents.
Industry: It is used in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of tetrachloroselenophene involves its interaction with molecular targets and pathways. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The exact molecular targets and pathways depend on the specific application and the functional groups present in the this compound derivatives.
Comparison with Similar Compounds
Tetrachlorothiophene: A sulfur analog of tetrachloroselenophene with similar chemical properties but different reactivity due to the presence of sulfur instead of selenium.
Tetrachlorotellurophene: A tellurium analog with distinct properties influenced by the heavier tellurium atom.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct electronic and chemical properties compared to its sulfur and tellurium analogs. Selenium’s ability to form stable compounds with diverse reactivity profiles makes this compound a valuable compound in various research and industrial applications.
Properties
CAS No. |
1468-78-6 |
|---|---|
Molecular Formula |
C4Cl4Se |
Molecular Weight |
268.8 g/mol |
IUPAC Name |
2,3,4,5-tetrachloroselenophene |
InChI |
InChI=1S/C4Cl4Se/c5-1-2(6)4(8)9-3(1)7 |
InChI Key |
PDXPGLDHBNSNFV-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C([Se]C(=C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


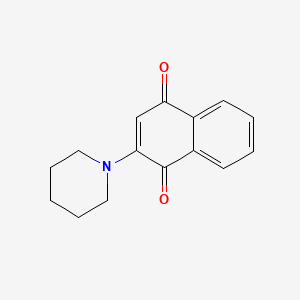
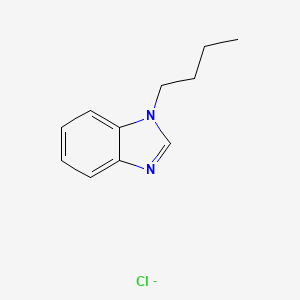
![Hexahydro-2h-3,5-methanocyclopenta[b]furan](/img/structure/B14745461.png)
![2,2'-{[4-(4,7-Diamino-2-phenylpteridin-6-yl)phenyl]imino}diethanol](/img/structure/B14745473.png)
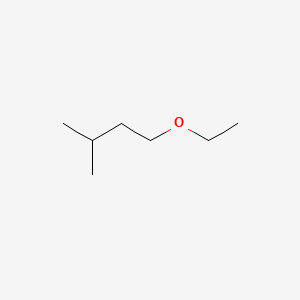

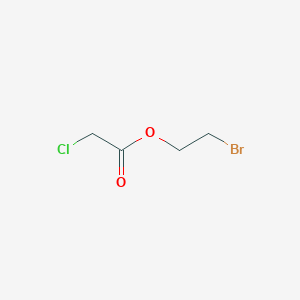
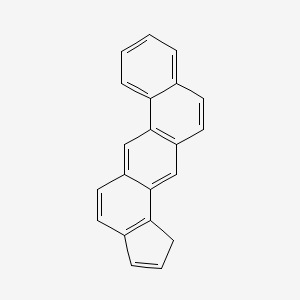
![3-[N-(2-carboxylatoethyl)-4-methylanilino]propanoate](/img/structure/B14745513.png)
